molecular formula C6H11N5O B13313967 (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide

Cat. No.: B13313967
M. Wt: 169.19 g/mol
InChI Key: KKIXJORQDOHOQL-SCSAIBSYSA-N
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Description

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide is a chiral compound featuring an amino group, a triazole ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Propanamide Backbone: The propanamide backbone is constructed through amidation reactions, where an amine reacts with a carboxylic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective starting materials, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Various substituted amino derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate biological pathways and cellular processes.

Comparison with Similar Compounds

    (3R)-3-Amino-3-(1H-1,2,3-triazol-5-yl)propanamide: Lacks the methyl group on the triazole ring.

    (3R)-3-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide: Features a different triazole isomer.

Uniqueness: The presence of the 1-methyl-1H-1,2,3-triazole ring in (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methyltriazol-4-yl)propanamide

InChI

InChI=1S/C6H11N5O/c1-11-5(3-9-10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12)/t4-/m1/s1

InChI Key

KKIXJORQDOHOQL-SCSAIBSYSA-N

Isomeric SMILES

CN1C(=CN=N1)[C@@H](CC(=O)N)N

Canonical SMILES

CN1C(=CN=N1)C(CC(=O)N)N

Origin of Product

United States

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